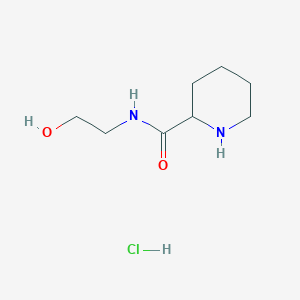

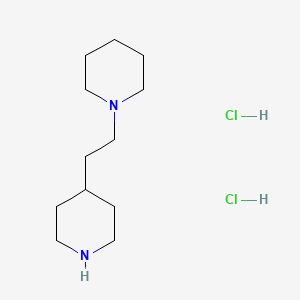

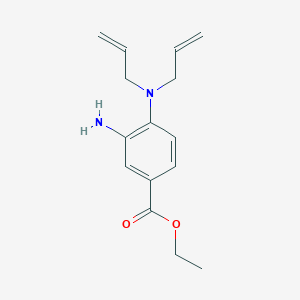

![molecular formula C14H24ClN3O2 B1398452 Ethyl 3-amino-4-{[3-(dimethylamino)propyl]-amino}benzoate hydrochloride CAS No. 1220036-40-7](/img/structure/B1398452.png)

Ethyl 3-amino-4-{[3-(dimethylamino)propyl]-amino}benzoate hydrochloride

Descripción general

Descripción

Ethyl 3-amino-4-{[3-(dimethylamino)propyl]-amino}benzoate hydrochloride, also known as EDAC or EDC, is a water-soluble carbodiimide . It is typically employed in the 4.0-6.0 pH range and is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .

Synthesis Analysis

EDAC is generally utilized as a carboxyl activating agent for amide bonding with primary amines . It can activate carboxyl residues for their reaction with primary amines to form O-acylisourea as a reaction intermediate .Molecular Structure Analysis

The molecular formula of EDAC is C8H17N3·HCl . It forms an amine-reactive O-acylisourea intermediate that quickly reacts with an amino group to form an amide bond .Chemical Reactions Analysis

EDAC reacts with a carboxyl group first and forms an amine-reactive O-acylisourea intermediate. This intermediate quickly reacts with an amino group to form an amide bond .Physical And Chemical Properties Analysis

EDAC is a white crystalline powder that is extremely hygroscopic . It is soluble in water and ethanol . The melting point is between 110-115 °C .Aplicaciones Científicas De Investigación

Pharmacological Characterization

Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino] phenoxy}propyl) amino]cyclohexyl}benzoate hydrochloride, closely related to your compound of interest, has been characterized as a β3-adrenoceptor agonist potentially useful for the treatment of preterm labor. This compound, along with its metabolite, exhibits high affinity for β3-adrenoceptors and inhibits spontaneous contractions in human myometrial strips, indicating potential therapeutic applications in mammals during preterm labor (Croci et al., 2007).

Antimicrobial Activity

A series of compounds, including 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates, which are structurally similar to your compound, have shown promising activity against mycobacterial species. These compounds were found to be more effective against M. avium subsp. paratuberculosis and M. intracellulare than standard antimicrobials like ciprofloxacin and isoniazid (Tengler et al., 2013).

Peptide Synthesis

Ethyl 2-benzoyl-3-dimethylaminopropenoate and similar compounds have been used as reagents for protecting amino groups in peptide synthesis. These compounds have facilitated the creation of dipeptide and tripeptide esters, demonstrating their utility in the synthesis of complex peptides (Svete et al., 1997).

Direcciones Futuras

EDAC is widely used in chemical and biochemical research, particularly for its proficiency in mediating amide bond formation . It has been used in various applications such as peptide synthesis, protein crosslinking to nucleic acids, and in the preparation of immunoconjugates . Its future directions are likely to continue in these areas, with potential for new applications in related fields.

Propiedades

IUPAC Name |

ethyl 3-amino-4-[3-(dimethylamino)propylamino]benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O2.ClH/c1-4-19-14(18)11-6-7-13(12(15)10-11)16-8-5-9-17(2)3;/h6-7,10,16H,4-5,8-9,15H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPXKHCZSQEANM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NCCCN(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-amino-4-{[3-(dimethylamino)propyl]-amino}benzoate hydrochloride | |

CAS RN |

1220036-40-7 | |

| Record name | Benzoic acid, 3-amino-4-[[3-(dimethylamino)propyl]amino]-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220036-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

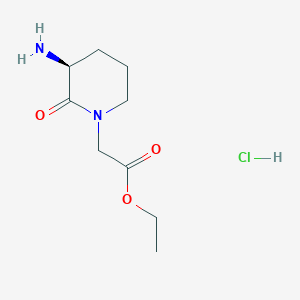

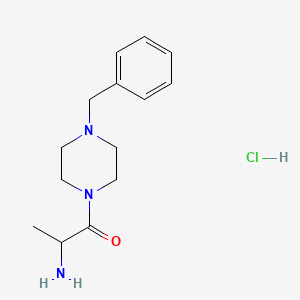

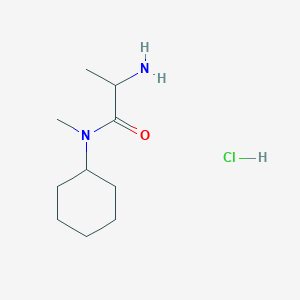

![1-Piperidinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1398379.png)

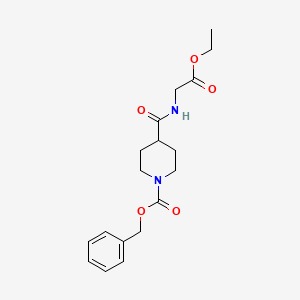

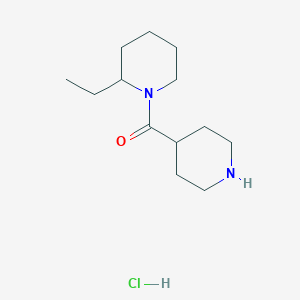

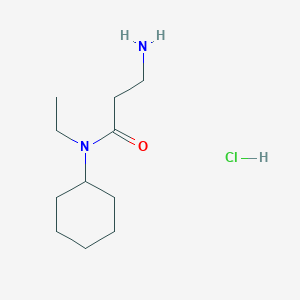

![N-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride](/img/structure/B1398380.png)

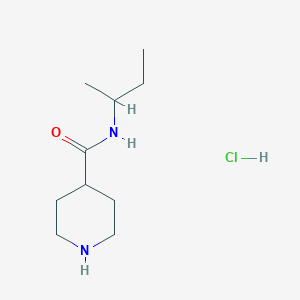

![Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate](/img/structure/B1398390.png)